2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol
Overview
Description
“2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H20N2O2 . It is used extensively in scientific research due to its unique properties.
Physical and Chemical Properties The molecular weight of this compound is 212.29 . It is an oil at room temperature .
Scientific Research Applications
Photoreaction and Molecular Structure
- The compound undergoes reversible [2+2] photoreactions, displaying centrosymmetric molecular structures in crystalline states, as evidenced by a study on a related compound with a cyclobutane ring (Li, Wang, Zhuang, Jiang, & Song, 2007) (Li et al., 2007).
Synthesis and Chemical Properties
- A study highlights atom-economic synthesis of cyclobuta[a]naphthalen-4-ols, illustrating the compound's potential in creating complex organic structures (Wang, Xie, Hu, Yang, Wang, Hao, Tu, & Jiang, 2018) (Wang et al., 2018).
- Palladium-catalyzed synthesis of methoxycarbonylmethylene tetrahydrofurans involves compounds with cyclobutane units, suggesting the compound's utility in catalytic processes (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000) (Gabriele et al., 2000).
Anticancer Activity
- Derivatives of the compound were synthesized and showed moderate-to-potent anticancer activities against various cancer cell lines (Jiang, Xu, & Wu, 2016) (Jiang, Xu, & Wu, 2016).
Metal-Free Synthesis Techniques
- A metal-free [2+2] cycloaddition and 1,4-addition sequence was achieved using allene-ynes, illustrating the compound's relevance in eco-friendlier synthesis methods (Liu, Wang, Zhou, Li, Hao, Tu, & Jiang, 2017) (Liu et al., 2017).
Tandem Cyclization Processes
- A novel approach for constructing 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivatives using NH4I-catalyzed radical-mediated tandem cyclization involving compounds with cyclobutane units was developed (Liao, Yan, Qi, Zhang, Xie, Tao, Deng, & Yi, 2021) (Liao et al., 2021).
Antibacterial Activity
- Microwave-assisted synthesis of benzyl piperazine derivatives with cyclobutane units demonstrated antibacterial activity (C.Merugu, Ramesh, & Sreenivasulu, 2010) (C.Merugu, Ramesh, & Sreenivasulu, 2010).
Uncatalyzed Synthesis
- Research on the uncatalyzed reaction of alkynes with 1,2-dipoles at room temperature involved cyclobutene, suggesting potential applications in temperature-sensitive synthesis processes (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015) (Alcaide et al., 2015).
Lipoxygenase Inhibition
- New derivatives showed potential as inhibitors of 15-lipoxygenase, an enzyme relevant in inflammatory processes (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016) (Asghari et al., 2016).
Chiral Synthesis
- Studies on the synthesis of chiral smectic mesogenes with cyclobutane cores indicate potential applications in the field of liquid crystals (Kula, Spadlo, Żurowska, & Dabrowski, 2010) (Kula et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
cyclobutyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-9-8-12-4-6-13(7-5-12)11(15)10-2-1-3-10/h10,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHVHXPVDHLLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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